[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride
Description
[(2S)-4-Phenylmorpholin-2-yl]methanamine dihydrochloride is a chiral morpholine derivative characterized by a phenyl substituent at the 4-position of the morpholine ring and an aminomethyl group at the 2-position. The compound exists as a dihydrochloride salt, enhancing its solubility and stability for pharmacological applications.
Properties
IUPAC Name |
[(2S)-4-phenylmorpholin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H/t11-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRFOYGLSVJGGS-IDMXKUIJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1C2=CC=CC=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride typically involves the reaction of morpholine with benzaldehyde to form the intermediate 4-phenylmorpholine. This intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride is a chemical compound with a morpholine ring substituted by a phenyl group. It has a molecular formula of and a molecular weight of approximately 192.26 g/mol. This compound is intended for research purposes and not for human therapeutic or veterinary applications.
Scientific and Industrial Applications
- Versatility in Organic Synthesis this compound is utilized in various scientific and industrial applications because of its potential biological activity and versatility in organic synthesis.
- Potential Ligand in Biochemical Assays It has been investigated as a potential ligand in biochemical assays. Studies have focused on its binding affinity and mechanism of action with biological targets, influencing enzymatic activity through competitive inhibition or activation, depending on the specific biochemical context.
- Medicinal Chemistry The compound may exhibit activity against specific enzymes or receptors, influencing pathways related to metabolic regulation and signal transduction. Research suggests it may act either as an inhibitor or an activator depending on the target, making it a valuable compound in medicinal chemistry.
- Drug Design Understanding the interactions of this compound with biological targets is crucial for its potential therapeutic applications and optimizing its use in drug design.
Mechanism of Action
The mechanism of action of [(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
Structural Analogs with Varying Morpholine Substituents
(2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride
- Molecular Formula : C₇H₁₈N₂O·2HCl
- Key Difference : Substitution of the phenyl group with a methyl group at the 4-position of the morpholine ring.
- Properties: Exhibits 95% purity and is used in the synthesis of medical bactericides.
- Application : Demonstrates the impact of substituent size on biological activity.
[4-[(3-Fluorophenyl)methyl]morpholin-2-yl]methanamine Dihydrochloride
- Molecular Formula : C₁₂H₁₆FCl₂N₂O (CAS: 407640-28-2)
- Key Difference : Incorporation of a fluorobenzyl group at the 4-position.
- Properties: Fluorine enhances lipophilicity and metabolic stability, which could improve bioavailability compared to the non-fluorinated phenyl analog. This modification is common in CNS-targeting drugs .
(S)-4-Methyl-3-(aminomethyl)morpholine Dihydrochloride
- Molecular Formula : C₆H₁₅Cl₂N₂O (CAS: 2193065-67-5)
- Key Difference: Aminomethyl group at the 3-position instead of the 2-position.
Analogs with Alternative Heterocyclic Cores
[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine Dihydrochloride
- Molecular Formula : C₆H₁₃ClF₂N₂ (CAS: 2007919-82-4)
- Key Difference : Replacement of the morpholine ring with a difluorinated pyrrolidine ring.
- Properties : The smaller pyrrolidine ring and fluorine atoms may increase membrane permeability but reduce hydrogen-bonding capacity compared to morpholine derivatives. Such changes are critical in optimizing pharmacokinetics .
[2-(Pyrrolidin-1-yl)cyclohexyl]methanamine Dihydrochloride
- Key Difference : Cyclohexyl-pyrrolidine hybrid structure.
- Properties : Increased structural complexity and rigidity could enhance target specificity but may complicate synthesis .
Biological Activity
[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a phenyl group, and its molecular formula is C11H16Cl2N2O. It has a molecular weight of approximately 192.26 g/mol. The structural characteristics contribute to its interactions with various biological targets, influencing metabolic pathways and signal transduction processes.
Research indicates that this compound may function as either an inhibitor or an activator depending on the specific biochemical context. Its mechanism involves:
- Binding Affinity : The compound interacts with specific receptors or enzymes, modulating their activity.
- Competitive Inhibition : It can inhibit enzymatic activity by competing with substrates.
- Activation : In certain contexts, it may activate pathways related to neurotransmission and metabolic regulation.
Enzymatic Interactions
Studies have suggested that this compound exhibits activity against specific enzymes. For instance, it has been shown to influence enzymatic activity through competitive inhibition or activation depending on the target enzyme involved.
Potential Therapeutic Applications
The compound's potential therapeutic applications are diverse, including:
- Neurological Disorders : Investigated for its role in modulating neurotransmitter systems.
- Analgesic Properties : Preliminary studies suggest it may have pain-relieving effects, making it a candidate for further research in pain management therapies.
Case Studies and Research Findings
- Study on Pain Management : A study demonstrated that compounds structurally similar to this compound showed significant analgesic effects in animal models. The findings indicated a reduction in hyperalgesia in response to inflammatory pain stimuli .
- Binding Studies : Research focused on the binding affinity of this compound to various receptors revealed promising results. It was found to interact effectively with somatostatin receptors, suggesting a potential role in neuroendocrine modulation .
- Comparative Analysis : In comparative studies with other morpholine derivatives, this compound exhibited unique binding profiles and efficacy, highlighting its potential as a lead compound for drug development .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Competitive inhibition | |
| Analgesic Effects | Reduction in pain response | |
| Receptor Binding | Interaction with somatostatin receptors |
Table 2: Comparative Binding Affinities
| Compound | Binding Affinity (nM) | Target Receptor |
|---|---|---|
| This compound | TBD | Somatostatin receptor 3 |
| Related Morpholine Derivative | TBD | Various |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
